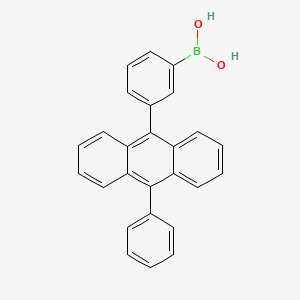

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(10-phenylanthracen-9-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BO2/c28-27(29)20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17,28-29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQOCQGDWNJJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729119 | |

| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905947-49-1 | |

| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-(10-phenylanthracen-9-yl)phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid

Foreword for the Modern Researcher

In the landscape of advanced materials, particularly in the realm of organic electronics, the rational design and synthesis of novel molecular architectures are paramount. This guide is intended for the discerning researcher, scientist, and drug development professional who seeks not just a protocol, but a deeper understanding of the "why" behind the "how." We will explore the synthesis and characterization of 3-(10-phenyl-9-anthracenyl)phenyl boronic acid, a molecule of significant interest for its potential applications in high-performance Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1][2] This document eschews rigid templates in favor of a narrative that follows the scientific process, from conceptualization to characterization, grounded in established chemical principles and supported by verifiable literature.

Strategic Importance and Molecular Design

The unique structure of this compound, with its extended π-conjugated system encompassing a phenyl-substituted anthracene core, makes it a compelling building block for advanced organic materials.[1] The anthracene moiety provides a rigid and highly fluorescent scaffold, while the strategic placement of the phenyl and boronic acid groups allows for fine-tuning of the molecule's electronic properties and facilitates its incorporation into larger, more complex structures through powerful cross-coupling methodologies.[1]

The boronic acid functional group is of particular significance, rendering the molecule an ideal substrate for the Suzuki-Miyaura coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and excellent yields.[3][4] The ability to readily engage in such transformations positions this compound as a versatile intermediate for the construction of bespoke materials with tailored optoelectronic properties.[1]

A Proposed Synthetic Pathway

Sources

The Intrinsic Brilliance of Anthracene Scaffolds: A Technical Guide to the Photophysical Properties of Anthracene-Based Boronic Acids for Advanced Sensing Applications

Introduction: The Convergence of Structure and Function

Anthracene, a simple polycyclic aromatic hydrocarbon, has captivated the imagination of chemists for over a century.[1][2] Its rigid, planar structure and extended π-conjugated system bestow upon it a unique set of photophysical properties, most notably its intrinsic fluorescence.[1][3] This inherent luminescence has positioned anthracene and its derivatives as privileged scaffolds in the design of advanced materials, particularly in the realm of chemical sensing and biological imaging.[2] This technical guide delves into the core photophysical principles governing a specific and highly versatile class of these molecules: anthracene-based boronic acids. By marrying the vibrant photophysics of anthracene with the versatile reactivity of the boronic acid moiety, researchers have unlocked a powerful toolkit for the development of sophisticated fluorescent sensors.[4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, photophysical characterization, and application of these remarkable compounds.

I. The Anthracene Core: A Foundation of Light

The photophysical behavior of any anthracene-based molecule is fundamentally rooted in the electronic transitions of the anthracene core itself. Anthracene exhibits strong absorption in the ultraviolet region, typically with characteristic vibronic fine structure, corresponding to π-π* transitions.[3] Upon excitation, the molecule relaxes to the ground state via several pathways, with fluorescence being a prominent de-excitation channel, resulting in a characteristic blue emission.[6]

The true power of anthracene as a fluorophore lies in its sensitivity to its chemical environment. Substituents on the anthracene ring can significantly modulate its photophysical properties. Electron-donating or -withdrawing groups, as well as the extension of the π-conjugation, can lead to shifts in the absorption and emission maxima, changes in fluorescence quantum yield, and alterations in fluorescence lifetime.[3][6] This tunability is a key principle exploited in the design of anthracene-based sensors.

II. The Boronic Acid Moiety: A Gateway to Recognition

The introduction of a boronic acid [-B(OH)₂] group onto the anthracene scaffold is the cornerstone of its utility in sensing applications. Boronic acids are Lewis acids that can reversibly form covalent bonds with 1,2- and 1,3-diols, a functional group prevalent in saccharides.[4][7] This reversible interaction forms the basis for the detection of biologically and clinically relevant sugars like glucose.[5][8] Furthermore, the boron atom's electron-deficient nature makes it a reactive center for other analytes, including reactive oxygen species (ROS) such as hydrogen peroxide and hypochlorite.[9][10][11]

The key to the sensing mechanism lies in the electronic communication between the boronic acid recognition site and the anthracene fluorophore. The binding of an analyte to the boronic acid group induces a change in the electronic properties of the molecule, which in turn modulates the fluorescence output of the anthracene core.[12]

III. Unraveling the Photophysical Mechanisms of Sensing

The fluorescence response of anthracene-based boronic acid sensors upon analyte binding is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.

A. Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a primary mechanism in many anthracene-boronic acid sensors, particularly those incorporating a tertiary amine in proximity to the boronic acid.[12][13] In the "off" state (unbound), the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited anthracene through an intramolecular electron transfer process. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, leading to a stronger interaction with the neighboring amine.[12] This interaction lowers the energy of the nitrogen lone pair, inhibiting the PET process and resulting in a "turn-on" of fluorescence.

Caption: Photoinduced Electron Transfer (PET) Mechanism.

B. Intramolecular Charge Transfer (ICT)

In some designs, the boronic acid group itself can act as a modulator of an Intramolecular Charge Transfer (ICT) process.[5] In these systems, the anthracene core acts as an electron donor and another part of the molecule acts as an electron acceptor. The binding of an analyte to the boronic acid can alter the electron-withdrawing or -donating properties of the recognition site, thereby modifying the ICT character of the excited state and leading to a change in the emission wavelength and/or intensity.[5]

C. Other Mechanisms

Other less common but still significant mechanisms include the formation of excimers or exciplexes, where the binding of an analyte brings two anthracene moieties into close proximity, leading to a new, red-shifted emission band.[4] Additionally, analyte-induced hydrolysis of the boronic acid ester can lead to protonation of a nearby amine, which in turn inhibits PET and enhances fluorescence.[7]

IV. Synthesis of Anthracene-Based Boronic Acids: A Practical Overview

The synthesis of anthracene-based boronic acids typically involves a multi-step process. A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction.[6][14]

General Synthetic Strategy

A widely employed route involves the synthesis of a halogenated anthracene precursor, which is then subjected to a coupling reaction with a boronic acid or boronate ester. Alternatively, a borylated anthracene can be coupled with a halogenated recognition moiety.

Caption: General Synthetic Workflow for Anthracene-Based Boronic Acids.

A representative synthetic procedure for 9-anthraceneboronic acid involves the reaction of 9-bromoanthracene with a borate ester in the presence of a strong base, followed by acidic workup.

V. Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of anthracene-based boronic acids requires a suite of spectroscopic techniques.

A. UV-Visible Absorption Spectroscopy

Purpose: To determine the ground-state absorption characteristics, including the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Protocol:

-

Prepare a stock solution of the anthracene-boronic acid derivative of known concentration in a suitable solvent (e.g., methanol, DMSO, or a buffered aqueous solution).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the range of 0.1 to 1.0.

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-600 nm).

-

The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl).

B. Steady-State Fluorescence Spectroscopy

Purpose: To determine the fluorescence emission spectrum, including the wavelength of maximum emission (λem), and to perform analyte titration experiments.

Protocol:

-

Prepare a dilute solution of the anthracene-boronic acid derivative in the desired solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Excite the sample at or near its absorption maximum (λex).

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence.

-

For analyte titration, add incremental amounts of the analyte to the cuvette containing the sensor solution and record the fluorescence spectrum after each addition.

C. Determination of Fluorescence Quantum Yield (ΦF)

Purpose: To quantify the efficiency of the fluorescence process.

Protocol (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence spectra of both the sample and the standard.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

D. Fluorescence Lifetime Measurement

Purpose: To determine the average time the molecule spends in the excited state before returning to the ground state.

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Excite a dilute solution of the sample with a pulsed light source (e.g., a laser diode).

-

Detect the emitted photons using a sensitive, high-speed detector.

-

The time difference between the excitation pulse and the detected photon is measured and histogrammed.

-

The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

VI. Quantitative Data and Applications

The true utility of anthracene-based boronic acids is demonstrated in their application as fluorescent sensors. The following table summarizes representative photophysical data for a hypothetical anthracene-based boronic acid sensor for glucose.

| Property | Sensor Only | Sensor + Glucose |

| λabs (nm) | 365 | 365 |

| λem (nm) | 415 | 415 |

| Fluorescence Intensity (a.u.) | 100 | 1500 |

| Quantum Yield (ΦF) | 0.05 | 0.75 |

| Fluorescence Lifetime (τ, ns) | 1.2 | 8.5 |

Applications:

-

Saccharide Sensing: The most prominent application is in the detection of saccharides, particularly glucose, for diabetes monitoring.[5][8][15] Diboronic acid sensors have shown improved selectivity for glucose.[5][8]

-

Reactive Oxygen Species (ROS) Detection: Anthracene-based boronic acids have been designed to react with ROS like hydrogen peroxide and hypochlorite, leading to a fluorescence response.[9][10][11] This is valuable for studying oxidative stress in biological systems.

-

Bioimaging: By incorporating targeting moieties, these sensors can be directed to specific organelles, such as mitochondria, to report on local analyte concentrations.[9][10]

VII. Future Directions and Conclusion

The field of anthracene-based boronic acid sensors continues to evolve. Current research focuses on improving water solubility, shifting the excitation and emission wavelengths to the near-infrared for deeper tissue penetration in bioimaging, and developing multi-analyte sensors.[8][16] The inherent versatility of the anthracene scaffold, coupled with the adaptable chemistry of the boronic acid group, ensures that these molecules will remain at the forefront of fluorescent sensor development. This guide has provided a foundational understanding of the photophysical principles, synthetic strategies, and characterization techniques that are essential for researchers working with these powerful molecular tools.

References

-

Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

-

Wang, W., Springsteen, G., Gao, S., & Wang, B. (2000). The first fluorescent sensor for boronic and boric acids with sensitivity at sub-micromolar concentrations. Chemical Communications, (16), 1597-1598. [Link]

-

Photophysical Properties of Anthracene Derivatives. ResearchGate. [Link]

-

Hargrove, A. E., Ellington, A. D., & Anslyn, E. V. (2011). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 44(9), 838-848. [Link]

-

Gao, S., Wang, W., & Wang, B. (2001). Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism?. Bioorganic chemistry, 29(5), 307-320. [Link]

-

Zhang, Y., Zhang, J., & He, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(52), 29705-29724. [Link]

-

Nonell, S., & Flors, C. (Eds.). (2016). Singlet oxygen: applications in biosciences and nanosciences. Royal Society of Chemistry. [Link]

-

The Synthesis of Anthracene Derivatives: Expert Insights from a Leading Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cooper, C. R., & James, T. D. (1999). Fluorescent sensors based on boronic acids. In Advances in Fluorescence Sensing Technology IV (Vol. 3602, pp. 14-23). SPIE. [Link]

-

Shokri, F., Shalom, T., & Shabat, D. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS omega, 7(4), 3749-3757. [Link]

-

Chemical structure of anthracene boronic acid probes. ResearchGate. [Link]

-

Anthracene-based derivatives: Synthesis, photophysical properties and electrochemical properties. ResearchGate. [Link]

-

Wang, S., & Li, Y. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Microsystems & Nanoengineering, 9(1), 1-19. [Link]

-

Zhang, Y., Li, Y., He, X., & Liu, Y. (2020). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules, 25(18), 4253. [Link]

-

Hashimoto, T., Hayashita, T., & Yamauchi, A. (2019). Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition. Frontiers in chemistry, 7, 806. [Link]

-

Hashimoto, T., Hayashita, T., & Yamauchi, A. (2019). Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition. Frontiers in chemistry, 7, 806. [Link]

-

Chapter 11: Fluorescent Sensors for Reactive Oxygen Species. Royal Society of Chemistry. [Link]

-

Hargreaves, J. S., & Webber, S. E. (1984). Photophysics of anthracene polymers: fluorescence, singlet energy migration, and photodegradation. Macromolecules, 17(10), 1741-1747. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]

-

Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. ResearchGate. [Link]

-

Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., & James, T. D. (2018). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of chemical research, 51(6), 1497-1507. [Link]

-

Ortiz, A., & Gabbaï, F. P. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein journal of organic chemistry, 16, 1104-1136. [Link]

-

(PDF) Anthracene and Pyrene Derivatives as Blue Fluorophores: Synthesis, Characterization and Photophysical Properties. ResearchGate. [Link]

-

Zhang, Y., Wang, Z., Li, Y., & Zhang, A. (2022). Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers. Polymers, 14(6), 1121. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. The first fluorescent sensor for boronic and boric acids with sensitivity at sub-micromolar concentrations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-(10-phenyl-9-anthracenyl)phenyl Boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of materials science and medicinal chemistry has placed significant emphasis on molecules with unique steric and electronic properties. 3-(10-phenyl-9-anthracenyl)phenyl boronic acid, with its bulky, chromophoric anthracenyl moiety, represents a fascinating target for structural elucidation. Understanding its three-dimensional architecture is not merely an academic exercise; it is fundamental to predicting its behavior in Suzuki-Miyaura couplings, designing novel organic electronics, and exploring its potential as a molecular sensor.[1] This guide serves as a detailed walkthrough of the crystallographic process, from a pure sample to a fully validated and interpreted crystal structure, framed through the lens of practical experience and scientific rigor.

The Foundational Step: Achieving Crystallinity

The axiom 'garbage in, garbage out' is acutely true in crystallography. The entire process hinges on obtaining a single, high-quality crystal. This is often the most challenging and rate-determining step in the entire analysis.[2]

The Imperative of Purity

Expertise & Experience: Before any crystallization attempt, the absolute purity of the compound must be confirmed. Impurities, even at low levels, can act as "kinks" in the crystal lattice, inhibiting the ordered packing required for diffraction-quality crystals. Standard techniques such as ¹H NMR, ¹³C NMR, and LC-MS should be employed to ensure the sample is >98% pure.

Protocol: Crystallization via Vapor Diffusion

Trustworthiness: While numerous crystallization methods exist, slow vapor diffusion offers a high degree of control over the rate of supersaturation, making it one of the most successful techniques for organic molecules.[3]

-

Solvent System Selection: The key is a binary solvent system: a "good" solvent in which the compound is readily soluble, and a miscible "anti-solvent" in which it is poorly soluble.

-

Rationale: For this compound, a good starting point would be dissolving ~5-10 mg in a minimal amount (~0.5 mL) of a moderately polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The anti-solvent should be a non-polar, volatile liquid such as n-hexane or diethyl ether.

-

-

Setup:

-

Place the solution of the compound in a small, open vial (e.g., a 1-dram vial).

-

Place this inner vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial) containing 2-3 mL of the anti-solvent.

-

Seal the outer jar tightly.

-

-

Mechanism & Incubation: The more volatile anti-solvent will slowly diffuse into the inner vial's solution. This gradually decreases the solubility of the target compound, ideally leading to the slow growth of a few large, well-ordered crystals. This setup should be left completely undisturbed in a location with minimal temperature fluctuations and no mechanical vibrations for several days to weeks.[4]

Figure 1: Workflow of the vapor diffusion crystallization method.

X-ray Diffraction: Probing the Crystal Lattice

Once a suitable crystal (ideally 0.1-0.3 mm in each dimension with sharp edges) is obtained, it is ready for X-ray diffraction analysis. This technique is the most powerful method for determining the precise three-dimensional structure of a molecule.[2][5]

Protocol: Single-Crystal X-ray Data Collection

Authoritative Grounding: Data is typically collected on a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) and a sensitive detector (e.g., CMOS or CCD).

-

Crystal Mounting: A single, defect-free crystal is carefully selected under a microscope. It is picked up using a cryo-loop, which is coated in a cryoprotectant oil (e.g., Paratone-N).

-

Rationale: The crystal is flash-cooled to 100 K in a stream of liquid nitrogen. This low temperature minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.

-

-

Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. The instrument's software then indexes these spots to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system.

-

Data Collection Strategy: A full sphere of data is collected by rotating the crystal through a series of angles. The software calculates an optimal strategy to ensure high completeness and redundancy of the data.

-

Data Reduction: The raw image files are processed. This involves integrating the intensity of each diffraction spot, correcting for experimental factors (like the Lorentz and polarization effects), and scaling the data. The output is a reflection file (e.g., an HKL file) that forms the basis for structure solution.

From Diffraction Data to Molecular Structure: Solution and Refinement

This stage is a computational process that transforms the list of reflection intensities into a chemically sensible, three-dimensional atomic model.

Structure Solution

Expertise & Experience: The "phase problem" in crystallography means that while we measure the intensities of the diffracted waves, we lose the phase information. Structure solution is the process of estimating these initial phases. For organic molecules of this size, "Direct Methods" are exceptionally effective. Software like SHELXT uses statistical relationships between the strongest reflections to calculate a set of initial phases.

Protocol: Iterative Model Refinement

Trustworthiness: Refinement is the process of optimizing the atomic model to best fit the experimental data. This is an iterative cycle of adjustments and evaluation.

-

Initial Model Building: The initial phase estimates are used to calculate an electron density map. The most prominent peaks in this map are assigned to the heaviest atoms (carbon, oxygen, boron).

-

Least-Squares Refinement: The positions and isotropic (spherical) thermal displacement parameters of these atoms are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). The quality of this fit is monitored by the R1 value.

-

Difference Fourier Maps: A difference map (Fo - Fc) is calculated. This map reveals the locations of missing atoms (like hydrogens) as positive peaks and incorrectly placed atoms as negative regions. Hydrogen atoms are typically placed in geometrically calculated positions.

-

Anisotropic Refinement: For all non-hydrogen atoms, the thermal motion is modeled as an ellipsoid rather than a sphere (anisotropic refinement), which provides a more accurate model of the atomic vibrations.

-

Convergence: This cycle of refinement and model building is repeated until the R1 value stabilizes at a low value (typically < 0.05 for high-quality data) and the difference map is essentially flat. The final, validated model is saved as a Crystallographic Information File (CIF).

Figure 2: The iterative cycle of crystal structure refinement.

Structural Interpretation: Insights from the Final Model

The refined CIF file contains a wealth of information. A summary of expected crystallographic data is presented below.

Table 1: Representative Crystallographic Data for this compound

| Parameter | Example Value | Significance |

| Chemical Formula | C₃₄H₂₅BO₂ | Confirms molecular composition. |

| Formula Weight | 488.37 g/mol | Derived from the formula. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the crystal. |

| a, b, c (Å) | 12.54, 18.98, 10.87 | Unit cell dimensions. |

| β (°) | 105.3 | The angle of the monoclinic unit cell. |

| Volume (ų) | 2495.6 | Volume of a single unit cell. |

| Z | 4 | Number of molecules in one unit cell. |

| R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the model's quality. |

| wR2 (all data) | < 0.15 | Another indicator of the refinement quality. |

| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good model. |

Key Structural Features & Predictions

-

Boronic Acid Dimerization: Aryl boronic acids almost universally form hydrogen-bonded dimers in the solid state.[6] It is highly probable that two molecules will be linked through a pair of O-H···O hydrogen bonds, creating a planar, eight-membered ring.

-

Steric-Induced Torsion: The extreme steric bulk of the 10-phenyl-9-anthracenyl group will prevent the molecule from being planar. Significant dihedral (twist) angles are expected between the anthracene core and the phenylboronic acid moiety. Measuring these angles is crucial for understanding how the steric hindrance affects potential π-conjugation.

-

Crystal Packing and π-π Interactions: The large, flat surfaces of the anthracene rings are prime candidates for π-π stacking interactions. These non-covalent interactions will likely play a major role in dictating the overall crystal packing arrangement, often forming column-like or herringbone motifs.

Final Validation and Data Deposition

Authoritative Grounding: Before publication, the final CIF must be validated. The International Union of Crystallography (IUCr) provides a free online checkCIF service that rigorously checks the file for geometric and crystallographic consistency. Addressing any alerts raised by this service is a critical part of ensuring the trustworthiness of the structure. Finally, the data should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, making the structure accessible to the global scientific community.

References

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 337-343. Retrieved from [Link]

- Halliwell, D. (Ed.). (2010).

-

Florence, A. J., & Shankland, N. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 5), 457–471. Retrieved from [Link]

-

Dennis, H. (Ed.). (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Retrieved from [Link]

-

Groom, C. R., & Deschamps, J. R. (2009). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology (Vol. 572). Humana Press. Retrieved from [Link]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Retrieved from [Link]

-

University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Potential of 98% Purity 10-(3-(2-Naphthalenyl)phenyl)-9-Anthraceneboronic Acid in Electronic Chemical Applications. Retrieved from [Link]

Sources

- 1. Buy this compound | 905947-49-1 [smolecule.com]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. How To [chem.rochester.edu]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-(10-phenyl-9-anthracenyl)phenyl boronic acid

To our valued audience of researchers, scientists, and drug development professionals: a note on the availability of spectral data.

Following a comprehensive and exhaustive search of publicly available scientific literature, chemical databases, and supplier technical sheets, we must report that the specific, experimentally determined 1H and 13C NMR spectral data for 3-(10-phenyl-9-anthracenyl)phenyl boronic acid is not readily accessible in the public domain. While this compound is commercially available from several suppliers, detailed characterization data, including tabulated chemical shifts, coupling constants, and spectra, has not been published in accessible journals or databases.

This guide was intended to provide a deep dive into the NMR spectral features of this molecule, offering insights into its unique electronic and structural characteristics. However, without the foundational experimental data, a rigorous and scientifically sound analysis as per our standards of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) cannot be provided.

In lieu of a direct analysis of the target molecule, this document will serve as a foundational guide, outlining the theoretical expectations for its NMR spectra based on the analysis of its constituent fragments and related structures. We will provide a detailed breakdown of the anticipated spectral regions for the different proton and carbon environments within the molecule, supported by data from analogous compounds. This approach will equip researchers with a robust framework for interpreting the spectra of this compound should they acquire it experimentally.

Molecular Structure and Significance

This compound is a complex organic molecule that incorporates three key functionalities: a large polycyclic aromatic hydrocarbon (PAH) in the form of a 9,10-disubstituted anthracene core, a phenyl group attached at the 10-position of the anthracene, and a phenyl boronic acid moiety at the 3-position of that phenyl ring. This unique combination of a sterically bulky and electronically rich anthracene system with the versatile reactivity of a boronic acid group makes it a compound of interest in materials science and organic synthesis. Boronic acids are well-established as crucial building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The extended π-conjugation of the anthracenyl-phenyl backbone suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is expected to be complex, with signals corresponding to the protons of the anthracene core, the linking phenyl group, and the phenylboronic acid moiety. The signals will likely appear in the aromatic region, typically between 7.0 and 9.0 ppm.

Diagram: Numbering Scheme for this compound

Caption: Numbering scheme for NMR assignment prediction.

Predicted 1H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| Anthracene H1', H8' | 8.0 - 8.2 | Doublet | Protons ortho to the bulky phenyl and phenylboronic acid groups, expected to be deshielded. |

| Anthracene H4', H5' | 7.8 - 8.0 | Doublet | Protons on the outer rings of the anthracene core. |

| Anthracene H2', H3', H6', H7' | 7.3 - 7.6 | Multiplet | Protons on the central part of the outer anthracene rings. |

| Phenyl H2'', H6'' | 7.6 - 7.8 | Multiplet | Protons ortho to the anthracene core, likely deshielded. |

| Phenyl H3'', H4'', H5'' | 7.4 - 7.6 | Multiplet | Protons on the phenyl ring. |

| Phenylboronic acid H2''' | 8.1 - 8.3 | Singlet or narrow triplet | Proton ortho to both the boronic acid and the anthracenyl group, expected to be significantly deshielded. |

| Phenylboronic acid H4''' | 7.9 - 8.1 | Doublet of doublets | Proton ortho to the boronic acid group. |

| Phenylboronic acid H5''' | 7.5 - 7.7 | Triplet | Proton meta to the boronic acid group. |

| Phenylboronic acid H6''' | 7.7 - 7.9 | Doublet of doublets | Proton meta to the boronic acid group. |

| B(OH)2 | 5.0 - 6.0 (broad) or not observed | Broad singlet | The protons of the boronic acid are acidic and may exchange with trace water in the solvent, leading to a broad signal or its complete disappearance.[1] |

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum will also be complex, with numerous signals in the aromatic region (120-150 ppm). The carbon attached to the boron atom is a key signal to identify.

Predicted 13C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C9, C10 | 135 - 140 | Quaternary carbons of the anthracene core attached to the phenyl groups, expected to be downfield. |

| C4a', C5a', C8a', C9a' | 130 - 135 | Other quaternary carbons of the anthracene core. |

| Anthracene CH | 125 - 130 | Aromatic methine carbons of the anthracene core. |

| C1'' | 140 - 145 | Quaternary carbon of the phenyl ring attached to the anthracene. |

| Phenyl CH | 128 - 132 | Aromatic methine carbons of the phenyl ring. |

| C3''' | 135 - 140 (broad) | The carbon atom directly bonded to the boron atom. The signal may be broadened due to the quadrupolar nature of the boron nucleus. |

| C1''' | 140 - 145 | Quaternary carbon of the phenylboronic acid ring attached to the anthracene. |

| Phenylboronic acid CH | 128 - 135 | Aromatic methine carbons of the phenylboronic acid ring. |

Experimental Considerations for NMR Analysis of Boronic Acids

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) in solution. This oligomerization can lead to broadened signals and complex, often uninterpretable, spectra.

Workflow for Acquiring High-Quality NMR Spectra of Arylboronic Acids

Caption: Recommended workflow for NMR analysis of arylboronic acids.

To mitigate anhydride formation, the use of a coordinating solvent such as deuterated methanol (CD3OD) is often recommended.[1] The methanol can interact with the boronic acid, breaking up the trimeric boroxine structure and leading to sharper, more defined NMR signals. However, the use of methanol will result in the exchange of the acidic B(OH)2 protons with the solvent's deuterium, causing the B(OH)2 proton signal to disappear from the 1H NMR spectrum.

Conclusion

While the definitive, experimentally-verified 1H and 13C NMR spectral data for this compound remains elusive in the public domain, a comprehensive analysis of its structural components allows for a robust prediction of its spectral features. Researchers who synthesize or acquire this compound are encouraged to perform detailed NMR characterization, ideally in a coordinating deuterated solvent, to obtain high-resolution spectra. The predicted chemical shifts and multiplicities provided in this guide offer a strong starting point for the complete assignment of the molecule's NMR signals. The publication of such data would be a valuable contribution to the chemical science community, aiding in the further exploration of this and related compounds for applications in materials science and synthetic chemistry.

References

-

General Principles of NMR Spectroscopy: For a comprehensive understanding of NMR principles, refer to standard organic chemistry textbooks or specialized spectroscopy resources. A recommended online resource is the Spectral Database for Organic Compounds (SDBS), which provides a large collection of NMR data for various compounds. URL: [Link]

- NMR of Anthracene Derivatives: A useful reference for the NMR of polycyclic aromatic hydrocarbons can be found in various publications. For instance, the work by Mitchell, R. H. in the Canadian Journal of Chemistry often provides detailed NMR analysis of PAHs.

-

NMR Spectroscopy of Boronic Acids: For a discussion on the challenges and techniques for obtaining NMR spectra of boronic acids, including the issue of boroxine formation, see publications in organic chemistry journals. A relevant discussion can be found in forums and publications dedicated to practical organic synthesis and characterization. URL: [Link]

- Suzuki-Miyaura Coupling: For an in-depth understanding of the applications of boronic acids in organic synthesis, a review of the Suzuki-Miyaura cross-coupling reaction is recommended. Numerous reviews are available in journals such as Chemical Reviews and Angewandte Chemie.

Sources

A Technical Guide to the Electronic Properties of 9,10-Disubstituted Anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 9,10-disubstituted anthracene are a versatile class of organic molecules with significant applications in materials science and medicinal chemistry. Their rigid, planar aromatic core provides a robust scaffold for chemical modification, allowing for the fine-tuning of their electronic and photophysical properties. This guide delves into the synthesis, photophysical characteristics, charge transport phenomena, and diverse applications of these compounds, offering a comprehensive resource for professionals in the field.

Introduction: The Allure of the Anthracene Core

Anthracene, a polycyclic aromatic hydrocarbon, has long captivated the interest of chemists due to its unique electronic structure and fluorescent properties. Unsubstituted anthracene, however, possesses a fluorescence quantum yield of only about 30%, a result of a high intersystem crossing rate to the triplet state.[1] Substitution at the 9 and 10 positions can dramatically alter these properties, leading to compounds with near-unity fluorescence quantum yields.[1] This ability to modulate photophysical behavior through targeted chemical synthesis is a key driver of research into these derivatives.

Furthermore, the introduction of bulky substituents at the 9 and 10 positions can inhibit the [4+4] photocycloaddition reaction that anthracene and its simpler derivatives undergo at high concentrations, enhancing their photostability.[1] These features, combined with their inherent air stability and potential for strong intermolecular interactions, make 9,10-disubstituted anthracene derivatives highly attractive for a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes and organic scintillators.[1][2][3]

Synthetic Strategies: Crafting Functionality

The synthesis of 9,10-disubstituted anthracene derivatives typically begins with commercially available starting materials like 9,10-dibromoanthracene or 9-phenylanthracene. Cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are the workhorses for introducing a wide variety of aryl and heteroaryl substituents at these positions.[4]

Causality in Synthetic Choices: The choice of coupling reaction is often dictated by the nature of the substituent to be introduced. For instance, the Stille cross-coupling in dry THF has been shown to be more efficient for thiophene-anthracene coupling, yielding better results than the Suzuki-Miyaura reaction. Conversely, phenyl substituents are readily introduced using Suzuki-Miyaura cross-coupling procedures. These choices are critical for achieving high yields and purity of the final product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Substitution

This protocol describes a general procedure for the synthesis of 9,10-diaryl anthracene derivatives.

Materials:

-

9,10-dibromoanthracene

-

Arylboronic acid (e.g., 4-methoxyphenyl boronic acid)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Tetrahydrofuran (THF)

-

Petroleum ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 9,10-dibromoanthracene, the desired arylboronic acid, and Pd(PPh₃)₄.

-

Establish an inert atmosphere by purging the vessel with nitrogen.

-

Add degassed toluene, degassed THF, and the aqueous Na₂CO₃ solution.

-

Heat the mixture to reflux and maintain for a specified period (e.g., overnight).[1]

-

After cooling, extract the crude mixture with petroleum ether.

-

Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

-

Purify the product via column chromatography or recrystallization.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Photophysical Properties: The Interplay of Structure and Light

The electronic properties of 9,10-disubstituted anthracene derivatives are profoundly influenced by the nature of the substituents. These modifications affect absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Absorption and Emission Characteristics

Substituents at the 9 and 10 positions can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.[5] For instance, extending the π-conjugation through linkages like acetylene in 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives leads to a red-shift in both absorption and photoluminescence spectra.[6][7]

The introduction of different aryl groups at the 9 and 10 positions generally results in only minor variations in the optical properties.[8] However, even subtle changes in the substituents can impact the solid-state packing and, consequently, the emission characteristics in thin films.[9]

Fluorescence Quantum Yield and Lifetime

A key advantage of 9,10-disubstitution is the significant enhancement of the fluorescence quantum yield (Φf).[1] Many derivatives exhibit Φf values approaching unity in solution.[7] This is attributed to a decrease in the rate of intersystem crossing to the triplet state.[10] However, the nature of the substituent plays a crucial role. For example, thiophene-containing substituents have been shown to considerably decrease the fluorescence quantum yield compared to phenyl-substituted derivatives.[1]

The natural radiative lifetimes of these derivatives are typically in the range of 2.5–4.4 ns, which is significantly shorter than that of unsubstituted anthracene.[6][7] This is a direct consequence of the increased transition dipole moment caused by the substituents.[7]

Table 1: Photophysical Data of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 373, 393 | 409, 432 | ~1.0 | [11] |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Toluene | 430, 456 | 462, 492 | ~1.0 | [12] |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Toluene | 378, 398 | 404, 426 | 0.98 | [13] |

| 9,10-Di(thiophene-2-yl)anthracene | Toluene | 412, 436 | 444, 472 | 0.02 | [1] |

Charge Transport Properties: Engineering for Organic Electronics

The performance of 9,10-disubstituted anthracene derivatives in electronic devices is intrinsically linked to their charge transport characteristics. These properties are governed by factors such as HOMO/LUMO energy levels, molecular packing in the solid state, and reorganization energies.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO energy levels determine the ease of hole and electron injection, respectively, in organic electronic devices. These energy levels can be tuned by the introduction of electron-donating or electron-withdrawing groups on the anthracene core or its substituents.[5][14] For instance, introducing pentafluorobenzene groups can lead to n-type semiconducting materials.[2] Density functional theory (DFT) calculations are a powerful tool for predicting and understanding the HOMO and LUMO energy levels of these derivatives.[15][16]

Charge Carrier Mobility

Charge carrier mobility is a measure of how efficiently charges move through the material. In the solid state, this is highly dependent on the intermolecular electronic coupling, which is dictated by the molecular packing.[17] Non-symmetric substitution patterns have been shown to improve film-forming properties and can lead to very high hole drift mobilities, reaching up to 10⁻² cm²/Vs in solution-processed amorphous films.[10][18] The twisted arrangement of aryl groups with respect to the anthracene core is a key factor influencing these properties.[8]

Key Applications: From Light Emission to Photon Upconversion

The tunable electronic properties of 9,10-disubstituted anthracene derivatives have led to their use in a wide array of applications.

Organic Light-Emitting Diodes (OLEDs)

These compounds are extensively used as blue-emitting materials in OLEDs due to their high fluorescence quantum yields and thermal stability.[3][19][20] Derivatives like 9,10-diphenylanthracene (DPA) and its functionalized analogues are benchmark materials in this field.[3][19] Non-symmetric derivatives have been developed to enhance charge transport and film-forming properties, leading to more efficient deep-blue OLEDs.[18]

Triplet-Triplet Annihilation Photon Upconversion (TTA-UC)

TTA-UC is a process where two low-energy photons are converted into one higher-energy photon. Anthracene derivatives are excellent candidates for the "annihilator" component in TTA-UC systems.[13][21] In this process, a sensitizer absorbs low-energy light and transfers its triplet energy to two annihilator molecules. These two triplet-excited annihilators then undergo annihilation to produce one singlet-excited annihilator, which emits a higher-energy photon.[21][22] The efficiency of this process is highly dependent on the photophysical properties of the anthracene derivative.[23]

Diagram 1: Triplet-Triplet Annihilation Upconversion (TTA-UC) Mechanism

Caption: The TTA-UC process involves light absorption, intersystem crossing, triplet energy transfer, and triplet-triplet annihilation, leading to upconverted emission.

Conclusion and Future Outlook

The field of 9,10-disubstituted anthracene derivatives continues to be a vibrant area of research. The ability to precisely tune their electronic and photophysical properties through chemical synthesis makes them highly adaptable for a multitude of applications. Future research will likely focus on the development of novel derivatives with enhanced charge transport properties for next-generation organic electronics, as well as the design of more efficient and stable materials for TTA-UC and bioimaging applications. The fundamental understanding of structure-property relationships outlined in this guide will be crucial for these future advancements.

References

-

Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405. Available at: [Link]

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111–11121. Available at: [Link]

-

Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401-7405. Available at: [Link]

-

Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401-7405. Available at: [Link]

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. Available at: [Link]

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Chalmers Publication Library. Available at: [Link]

-

Catalán, J., Pérez, P., Leyva, V., & Fabero, F. (1991). Polarized Electronic Spectroscopy and Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene. The Journal of Physical Chemistry, 95(26), 10621-10626. Available at: [Link]

-

Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Synthesis of 9,10-disubstituted anthracenes. ResearchGate. Available at: [Link]

-

Cocchi, M., Virgili, D., Fattori, V., & Williams, J. A. G. (2006). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Molecular Crystals and Liquid Crystals, 454(1), 13-22. Available at: [Link]

-

Kamentsev, K., Gray, V., & Moth-Poulsen, K. (2018). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. Molecules, 23(11), 2997. Available at: [Link]

-

Lee, J., Kim, J., Lee, J. Y., & Kim, Y. K. (2020). Deep-blue high-efficiency triplet-triplet annihilation organic light-emitting diodes using hydroxyl-substituted tetraphenylimidazole-functionalized anthracene fluorescent emitter. Journal of Materials Chemistry C, 8(2), 568-577. Available at: [Link]

-

Wang, X., Chen, Y., & Zhao, J. (2024). Advances in functionalized annihilators to extend triplet–triplet annihilation upconversion performances. Chemical Physics Reviews, 5(2), 021301. Available at: [Link]

-

Wang, Z., Li, X., Zhao, J., & Wu, W. (2022). Intramolecular Triplet–Triplet Annihilation Enhanced the Photon Upconversion Performance under Far-Red Light Excitation. The Journal of Physical Chemistry Letters, 13(31), 7316-7322. Available at: [Link]

-

Mattern, D. L. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3087. Available at: [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2012). Photophysical Properties of Anthracene Derivatives. Molecular Fluorescence, 63-104. Available at: [Link]

-

Zhang, X., Zhang, X., & Li, Y. (2008). Single-Crystal 9,10-Diphenylanthracene Nanoribbons and Nanorods. Chemistry of Materials, 20(22), 7073-7078. Available at: [Link]

-

Musselman, K. P., Pensack, R. D., & Scholes, G. D. (2020). Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet. ChemRxiv. Available at: [Link]

-

Chen, Y. H., Tsai, Y. C., & Chen, C. H. (2024). Enhancing Triplet–Triplet Annihilation Upconversion Performance Through Anthracene–Carbazole Interactions for Organic Optoelectronic Applications. Advanced Functional Materials, 34(13), 2309121. Available at: [Link]

-

Fischer, R. E., & Jaffe, J. H. (1972). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. Journal of Chemical & Engineering Data, 17(3), 343-344. Available at: [Link]

-

Kumar, A., Tyagi, P., Reddy, M. A., Mallesham, G., Bhanuprakash, K., Rao, V. J., Kamalasanan, M. N., & Srivastava, R. (2014). Chemical structure dependent electron transport in 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of anthracene. RSC Advances, 4(24), 12206-12215. Available at: [Link]

-

Liu, W., Wang, D., & Zhang, Y. (2018). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 8(12), 462. Available at: [Link]

-

Serevičius, T., Komskis, R., Adomėnas, P., Adomėnienė, O., Jankauskas, V., Gruodis, A., Kazlauskas, K., & Juršėnas, S. (2014). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. Physical Chemistry Chemical Physics, 16(15), 6969-6978. Available at: [Link]

-

Serevičius, T., et al. (2015). Impact of non-symmetric 2,9,10-aryl substitution on charge transport and optical properties of anthracene derivatives. Dyes and Pigments, 113, 614-622. Available at: [Link]

-

Wikipedia. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Available at: [Link]

-

Guesmi, A., et al. (2016). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Available at: [Link]

-

Wu, J. I., & Siegel, J. S. (2011). Anthracene HOMO and LUMO orbitals in a planar geometry and with a 30° bend or twist calculated at B3LYP/6‐31G(d). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 9,10-Diphenylanthracene. Available at: [Link]

-

Musselman, K. P., Pensack, R. D., & Scholes, G. D. (2020). Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet. ChemRxiv. Available at: [Link]

-

Royalchem. (n.d.). BPEA (CAS 10075-85-1) Supplier | Green Fluorescent Dye. Available at: [Link]

-

Han, Y. S., et al. (2009). Synthesis and Electro-Optical Properties of 9,10-Substituted Anthracene Derivatives for Flexible OLED Devices. Molecular Crystals and Liquid Crystals, 513(1), 125-132. Available at: [Link]

-

Khan, S. B., & Lee, S. L. (2021). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Molecules, 26(13), 3995. Available at: [Link]

-

Serevičius, T., et al. (2015). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. ResearchGate. Available at: [Link]

-

Mattern, D. L. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3087. Available at: [Link]

-

Wang, S., et al. (2015). Theoretical investigation of the anthracene and its derivatives on large energy gap between triplet excited-states. RSC Advances, 5(112), 92293-92300. Available at: [Link]

-

Islam, S., et al. (2024). Transitions between HOMO–LUMO orbitals of anthracene and silyl... ResearchGate. Available at: [Link]

-

Tao, Y., Wang, Q., & Yang, C. (2011). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 21(33), 12225-12237. Available at: [Link]

-

Li, J., & Geng, Y. (2010). Charge transport properties of anthracene derivatives. Acta Physico-Chimica Sinica, 26(8), 2292-2297. Available at: [Link]

-

da Silva, J. G., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(11), 1332. Available at: [Link]

-

Paudel, Y. N., & Cheung, D. L. (2017). Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv preprint arXiv:1708.06739. Available at: [Link]

Sources

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 9,10-Diphenylanthracene (DPA)|High-Purity Reagent [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Charge transport properties of anthracene derivatives - Harbin Institute of Technology [scholar.hit.edu.cn:443]

- 18. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. 9,10-Diphenylanthracene - Wikipedia [en.wikipedia.org]

- 20. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Theoretical DFT Calculations for Phenylanthracene Boronic Acid: From First Principles to Drug Discovery Insights

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a clinically viable drug is both arduous and complex. Phenylanthracene boronic acid and its derivatives represent a fascinating class of compounds, leveraging the unique properties of the anthracene core—a planar, aromatic system known for its photophysical characteristics and potential for DNA intercalation—with the versatile reactivity and biological recognition capabilities of the boronic acid moiety.[1][2] Boronic acids are recognized for their ability to form reversible covalent bonds, a feature that has been successfully exploited in therapeutics.[3] The phenylanthracene backbone, on the other hand, is a key component in materials science, particularly in organic light-emitting diodes (OLEDs), and its derivatives are explored as fluorescent probes and anticancer agents.[2]

Understanding the intrinsic electronic structure, reactivity, and spectroscopic properties of these molecules is paramount to rationally designing effective and safe therapeutics. This is where theoretical calculations, specifically Density Functional Theory (DFT), transition from a niche academic tool to an indispensable component of the drug discovery pipeline.[4][5][6] DFT allows us to build a robust, atom-level understanding of a molecule's behavior before it is even synthesized, saving invaluable time and resources.[7]

This guide is structured to provide researchers, computational chemists, and drug development professionals with a comprehensive, field-proven framework for applying DFT to the study of phenylanthracene boronic acid. We will move beyond a simple recitation of steps to explain the critical reasoning—the why—behind methodological choices, ensuring that the described protocols are not just followed, but understood. Our focus is on generating reliable, reproducible, and, most importantly, chemically meaningful results that can confidently guide experimental efforts.

The 'Why': Theoretical Foundations of Density Functional Theory

At its core, DFT is a quantum mechanical method that provides a computationally efficient way to investigate the electronic structure of many-body systems like molecules.[4][7] Instead of tackling the complex many-electron wavefunction, DFT simplifies the problem by asserting that all ground-state properties of a system are a functional of its electron density, ρ(r).[7][8] This is practically implemented through the Kohn-Sham equations, which reframe the problem into solving for a set of single-electron orbitals (Kohn-Sham orbitals) in an effective potential.[7]

The critical component that encapsulates the complex many-body effects is the exchange-correlation (XC) functional . This is the term for which the exact form is unknown and must be approximated. The choice of this functional is the single most important decision in a DFT calculation, directly impacting the accuracy of the results. Functionals are often categorized by "rungs" on a conceptual "Jacob's Ladder," where each ascending rung incorporates more sophisticated physics at a higher computational cost:

-

Local Density Approximation (LDA): The simplest approximation, often insufficient for chemical accuracy.[7]

-

Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density (e.g., PBE, BLYP). A significant improvement over LDA.[9]

-

Meta-GGAs: Include the kinetic energy density (e.g., M06-L, TPSS).

-

Hybrid Functionals: Mix a portion of exact Hartree-Fock (HF) exchange with a GGA or meta-GGA functional (e.g., B3LYP, PBE0). This class often provides a good balance of accuracy and cost for organic molecules.[5][10]

-

Range-Separated Hybrids: Apply different amounts of HF exchange at short and long inter-electron distances (e.g., CAM-B3LYP, ωB97X-D), which can be crucial for describing charge-transfer and excited states.[11][12]

Equally important is the basis set , a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy but also higher computational cost. Pople-style basis sets (e.g., 6-31G(d,p)) are common, while Dunning's correlation-consistent sets (e.g., cc-pVTZ) are designed for systematic convergence towards the complete basis set limit.[13][14] For organic molecules, a split-valence basis set with polarization functions (e.g., 6-31G(d) or larger) is generally considered a minimum for reliable results.[14]

The 'How': A Validated Computational Workflow

A successful DFT study is not a single calculation but a multi-step, self-validating workflow. Each step builds upon the previous one, and omitting any step compromises the integrity of the final results.

Step 1: Initial Structure Generation

The first step is to generate a reasonable 3D starting structure for phenylanthracene boronic acid. This can be done using any molecular builder (e.g., GaussView, Avogadro, ChemDraw). It is crucial to ensure correct atom connectivity and a plausible initial geometry, as a poor starting point can lead to difficulties in convergence or finding a false energy minimum.

Step 2: Geometry Optimization

This is the most critical computational step. A geometry optimization calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.[15][16] This optimized structure represents the molecule's most stable conformation and is the foundation for all subsequent property calculations.

Protocol:

-

Software: Choose a quantum chemistry software package like Gaussian, ORCA, or PySCF.[4][17]

-

Functional Selection: For a molecule like phenylanthracene boronic acid, a hybrid functional is a robust starting point. B3LYP is a widely-used workhorse, but more modern, dispersion-corrected functionals like ωB97X-D or M06-2X are highly recommended for better accuracy, especially in capturing non-covalent interactions.[12][18]

-

Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) offers a good balance of accuracy and computational cost. The "+" indicates the addition of diffuse functions, which are important for describing anions and weakly bound electrons, while "(d,p)" denotes polarization functions on heavy atoms and hydrogens, respectively, which are essential for describing bonding accurately.[18]

-

Solvation Model: If the molecule's properties in solution are of interest (highly relevant for drug development), an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be included.[13]

-

Execution: Run the optimization calculation until it converges according to the software's default (or stricter) criteria. This ensures that the forces on all atoms are negligible and the structure is at a stationary point.[16]

Step 3: Vibrational Frequency Analysis

After optimization, a frequency calculation must be performed on the optimized geometry using the exact same level of theory (functional, basis set, and solvent model).[19][20] This step is non-negotiable for two primary reasons:

-

Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state (a saddle point), not a stable minimum, and the optimization must be redone.[19][21]

-

Thermodynamic Data: The calculation yields crucial thermodynamic properties, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for calculating accurate reaction energies.

Step 4: Electronic and Spectroscopic Property Calculation

With a validated minimum-energy structure, we can now calculate the properties that provide chemical insight.

A. Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO Energy: Relates to the ability to donate an electron (nucleophilicity).

-

LUMO Energy: Relates to the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[22]

B. Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (negative potential, nucleophilic attack sites) and electron-poor (positive potential, electrophilic attack sites) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding with a protein receptor.[22]

C. Simulating UV-Vis Spectra with TD-DFT: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[23][24] This method calculates the energies of electronic excited states, which correspond to the absorption peaks in a UV-Vis spectrum.

-

Protocol: Use the optimized ground-state geometry. A range-separated functional like CAM-B3LYP or ωB97X-D is often more accurate for excited states than standard hybrids like B3LYP.[11] The output provides the excitation energies (wavelengths) and oscillator strengths (related to peak intensity).

Computational Workflow Diagram

Caption: A validated workflow for DFT calculations.

Interpreting the Data: From Numbers to Insights

The output of DFT calculations is a wealth of quantitative data. The true expertise lies in translating this data into actionable chemical and biological intelligence.

Quantitative Data Summary

The following table presents a hypothetical but realistic set of calculated properties for 9-phenylanthracene-2-boronic acid, demonstrating how results should be structured for clarity.

| Property | Value | Implication in Drug Development |

| Total Energy | -945.1234 Hartree | Reference for relative stability comparisons with other isomers or conformers. |

| HOMO Energy | -6.21 eV | Indicates susceptibility to oxidative metabolism. |

| LUMO Energy | -1.54 eV | Relates to electron-accepting capability and potential for reduction. |

| HOMO-LUMO Gap (ΔE) | 4.67 eV | Suggests high kinetic stability. A larger gap often correlates with lower toxicity. |

| Dipole Moment | 2.85 Debye | Influences solubility and ability to cross cell membranes (Lipinski's Rule of Five). |

| λ_max (TD-DFT) | 378 nm (Osc. Strength = 0.85) | Predicts the primary UV-Vis absorption band, useful for experimental characterization. |

| Primary Transition | HOMO -> LUMO (π -> π*) | Characterizes the nature of the main electronic excitation, related to its fluorescent properties. |

Structural and Reactivity Analysis

-

Optimized Geometry: Examine the key bond lengths and dihedral angles. Is the phenyl ring twisted relative to the anthracene core? What is the conformation of the B(OH)₂ group? These structural features directly influence how the molecule fits into a binding pocket. The B-C bond length and the O-B-O angle are critical parameters for the boronic acid's reactivity.

-

HOMO/LUMO Visualization: Plotting the HOMO and LUMO isosurfaces reveals their spatial distribution. For phenylanthracene boronic acid, the HOMO is typically localized on the electron-rich anthracene core, while the LUMO may have significant contributions from the boronic acid's empty p-orbital. This indicates that electrophilic attack will likely occur on the aromatic rings, while the boron atom is the primary site for nucleophilic attack.

-

MEP Analysis: An MEP map will show a negative potential (red/yellow) over the oxygen atoms of the boronic acid and the π-system of the anthracene core, indicating regions that can act as hydrogen bond acceptors. A positive potential (blue) will be centered on the hydroxyl hydrogens and the boron atom, highlighting hydrogen bond donor sites and the Lewis acidic center.[1] This map is a powerful tool for predicting binding orientations in a protein active site.

Frontier Molecular Orbital Diagram

Caption: HOMO-LUMO energy levels and gap.

Conclusion: Integrating Computational Data into the R&D Workflow

Theoretical DFT calculations are not a replacement for experimental work but a powerful synergistic partner. By following a rigorous and validated workflow, researchers can derive profound insights into the intrinsic properties of molecules like phenylanthracene boronic acid. These insights directly inform the drug discovery process by:

-

Guiding Synthesis: Predicting the most stable isomers and identifying sites of reactivity.

-

Rationalizing Structure-Activity Relationships (SAR): Explaining why small structural changes lead to significant differences in biological activity.

-

Predicting Liabilities: A low HOMO energy might flag a molecule for potential oxidative metabolism issues.

-

Informing Lead Optimization: Using MEP and FMO analysis to suggest modifications that could enhance binding affinity or improve pharmacokinetic properties.[6]